molecular formula C10H19NO2S B15237641 (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide

Cat. No.: B15237641
M. Wt: 217.33 g/mol
InChI Key: XDGXEQNGDCWDKD-VHRSSREGSA-N
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Description

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It is a versatile reagent in organic chemistry, particularly in the synthesis of amines.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It activates imines for nucleophilic addition, allowing for the formation of chiral centers in the resulting products . The sulfinamide group acts as a directing group, ensuring high diastereoselectivity in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly diastereoselective products in asymmetric synthesis. Its versatility in forming various organosulfur compounds makes it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

(NE)-2-methyl-N-[[(3S)-oxan-3-yl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-7-9-5-4-6-13-8-9/h7,9H,4-6,8H2,1-3H3/b11-7+/t9-,14?/m0/s1

InChI Key

XDGXEQNGDCWDKD-VHRSSREGSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/[C@@H]1CCCOC1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCOC1

Origin of Product

United States

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